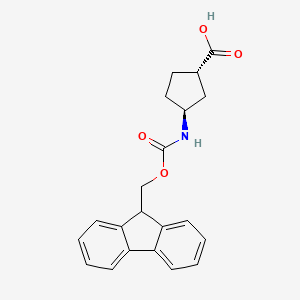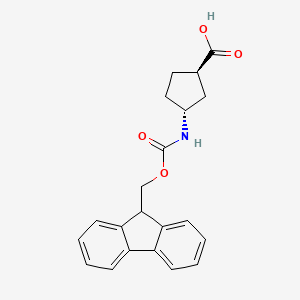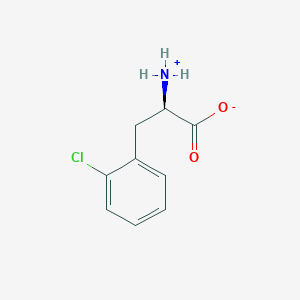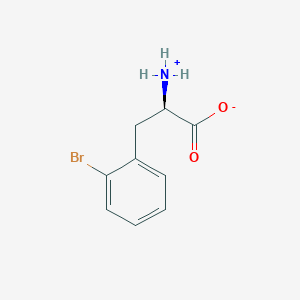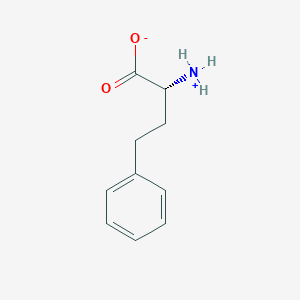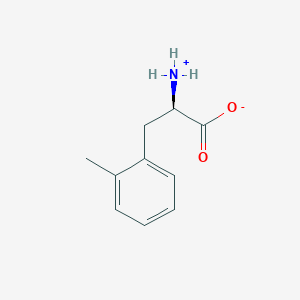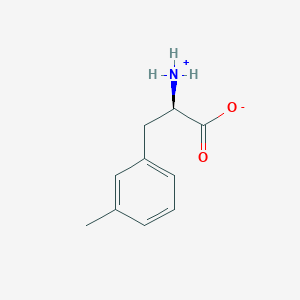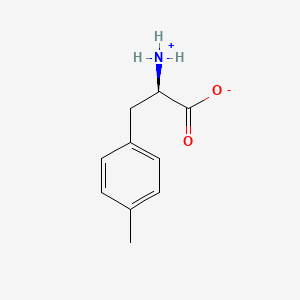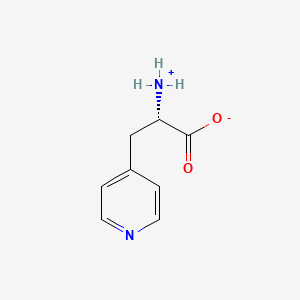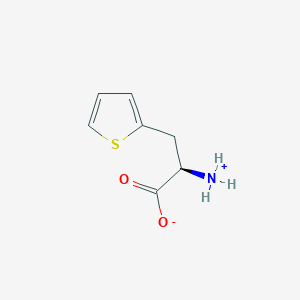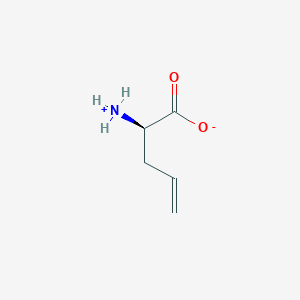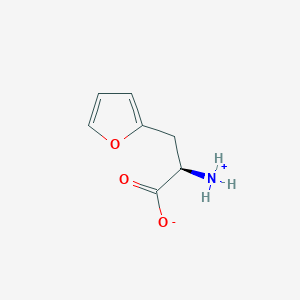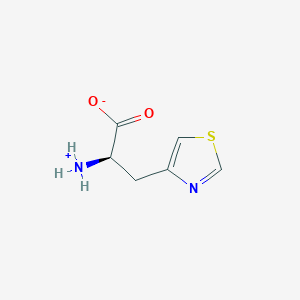
(2R)-2-azaniumyl-3-(1,3-thiazol-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “(2R)-2-azaniumyl-3-(1,3-thiazol-4-yl)propanoate” is known as aniline hydrochloride. Aniline hydrochloride is a derivative of aniline, a primary aromatic amine. It is commonly used in various industrial applications due to its chemical properties. The molecular formula of aniline hydrochloride is C6H8ClN, and it has a molecular weight of 129.59 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Aniline hydrochloride can be synthesized by reacting aniline with hydrochloric acid. The reaction is typically carried out in an aqueous medium, where aniline is dissolved in water, and hydrochloric acid is added to the solution. The reaction proceeds as follows:
C6H5NH2+HCl→C6H5NH3Cl
The product, aniline hydrochloride, precipitates out of the solution and can be collected by filtration.
Industrial Production Methods
In industrial settings, aniline hydrochloride is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The industrial production process may also include additional purification steps, such as recrystallization, to remove impurities.
化学反应分析
Types of Reactions
Aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: Aniline hydrochloride can be oxidized to produce compounds such as nitrobenzene and azobenzene.
Reduction: It can be reduced to form compounds like phenylhydrazine.
Substitution: Aniline hydrochloride can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.
Major Products Formed
Oxidation: Nitrobenzene, azobenzene
Reduction: Phenylhydrazine
Substitution: Nitroaniline, sulfanilic acid, halogenated anilines
科学研究应用
Aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Biology: Aniline hydrochloride is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of pharmaceuticals and as a reagent in diagnostic tests.
作用机制
The mechanism of action of aniline hydrochloride involves its interaction with various molecular targets. In biological systems, aniline hydrochloride can interact with enzymes and proteins, affecting their function. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.
相似化合物的比较
Similar Compounds
Aniline: The parent compound of aniline hydrochloride, used in similar applications but lacks the chloride ion.
Phenylhydrazine: A reduction product of aniline hydrochloride, used in the synthesis of pharmaceuticals and dyes.
Nitrobenzene: An oxidation product of aniline hydrochloride, used in the production of aniline and other chemicals.
Uniqueness
Aniline hydrochloride is unique due to its chloride ion, which enhances its solubility in water and its reactivity in certain chemical reactions. This makes it particularly useful in applications where water solubility and reactivity are important factors .
属性
IUPAC Name |
(2R)-2-azaniumyl-3-(1,3-thiazol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIGVCQRXJYQD-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CS1)C[C@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B7766306.png)
![5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B7766313.png)
